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molecular formula C6H5NO3 B140049 4-Nitrophenol-15N CAS No. 103427-15-2

4-Nitrophenol-15N

Cat. No. B140049
M. Wt: 140.1 g/mol
InChI Key: BTJIUGUIPKRLHP-CDYZYAPPSA-N
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Patent
US07875739B2

Procedure details

Paraoxon, when placed in an appropriately buffered methanol solution containing La3+ ions held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature to produce diethyl methyl phosphate and p-nitrophenol. A detailed reaction scheme is given in Scheme 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][P:4]([O:9][C:10]1[CH:11]=[CH:12][C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=1)([O:6][CH2:7][CH3:8])=[O:5]>CO>[P:4]([O:9][CH3:10])([O:6][CH2:7][CH3:8])([O:3][CH2:2][CH3:1])=[O:5].[CH:12]1[C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=[C:10]([OH:9])[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOP(=O)(OCC)OC=1C=CC(=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing La3+ ions
CUSTOM
Type
CUSTOM
Details
held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCC)(OCC)OC
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07875739B2

Procedure details

Paraoxon, when placed in an appropriately buffered methanol solution containing La3+ ions held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature to produce diethyl methyl phosphate and p-nitrophenol. A detailed reaction scheme is given in Scheme 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][P:4]([O:9][C:10]1[CH:11]=[CH:12][C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=1)([O:6][CH2:7][CH3:8])=[O:5]>CO>[P:4]([O:9][CH3:10])([O:6][CH2:7][CH3:8])([O:3][CH2:2][CH3:1])=[O:5].[CH:12]1[C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=[C:10]([OH:9])[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOP(=O)(OCC)OC=1C=CC(=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing La3+ ions
CUSTOM
Type
CUSTOM
Details
held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCC)(OCC)OC
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07875739B2

Procedure details

Paraoxon, when placed in an appropriately buffered methanol solution containing La3+ ions held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature to produce diethyl methyl phosphate and p-nitrophenol. A detailed reaction scheme is given in Scheme 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][P:4]([O:9][C:10]1[CH:11]=[CH:12][C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=1)([O:6][CH2:7][CH3:8])=[O:5]>CO>[P:4]([O:9][CH3:10])([O:6][CH2:7][CH3:8])([O:3][CH2:2][CH3:1])=[O:5].[CH:12]1[C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=[C:10]([OH:9])[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOP(=O)(OCC)OC=1C=CC(=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing La3+ ions
CUSTOM
Type
CUSTOM
Details
held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCC)(OCC)OC
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07875739B2

Procedure details

Paraoxon, when placed in an appropriately buffered methanol solution containing La3+ ions held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature to produce diethyl methyl phosphate and p-nitrophenol. A detailed reaction scheme is given in Scheme 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][P:4]([O:9][C:10]1[CH:11]=[CH:12][C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=1)([O:6][CH2:7][CH3:8])=[O:5]>CO>[P:4]([O:9][CH3:10])([O:6][CH2:7][CH3:8])([O:3][CH2:2][CH3:1])=[O:5].[CH:12]1[C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=[C:10]([OH:9])[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOP(=O)(OCC)OC=1C=CC(=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing La3+ ions
CUSTOM
Type
CUSTOM
Details
held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCC)(OCC)OC
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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